molecular formula C15H14FNO2 B1621017 N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide CAS No. 710310-26-2

N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide

Cat. No.: B1621017
CAS No.: 710310-26-2
M. Wt: 259.27 g/mol
InChI Key: MISFKRAGIKTKFL-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Classification

N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide follows the International Union of Pure and Applied Chemistry nomenclature system, reflecting its complex aromatic structure with multiple functional group substitutions. The systematic name identifies the compound as a benzamide derivative where the amide nitrogen is substituted with a 5-fluoro-2-methylphenyl group, while the benzene ring of the amide contains a methoxy group at the 4-position. This nomenclature precisely describes the spatial arrangement of substituents and provides unambiguous identification of the molecular structure.

The compound belongs to the broader classification of aromatic amides, specifically within the benzamide subclass. According to systematic chemical classification hierarchies, it falls under the category of organic compounds known as benzamides, which are characterized by the presence of a carboxamido substituent attached to a benzene ring. The presence of fluorine and methoxy substituents places this compound within the specialized subset of halogenated and alkoxy-substituted benzamides, which exhibit unique electronic and steric properties compared to unsubstituted benzamide derivatives.

Alternative nomenclature systems may refer to this compound using different descriptive approaches, but the core structural identity remains consistent across all naming conventions. The systematic classification emphasizes the compound's position as a multi-substituted aromatic amide, with the fluorine atom providing distinctive electronic properties and the methoxy group contributing to its lipophilic characteristics and potential biological interactions.

Chemical Abstract Service Registry Information

The Chemical Abstract Service has assigned the unique registry number 710310-26-2 to this compound, providing definitive identification within the global chemical database system. This registry number serves as an unambiguous identifier that distinguishes this specific compound from all other chemical entities, regardless of naming variations or structural similarities. The Chemical Abstract Service registry represents the most comprehensive and authoritative source for chemical substance identification, containing over 180 million unique chemical substances.

Chemical Abstract Service Parameter Value
Registry Number 710310-26-2
Registry Date Not specified in available sources
Substance Type Organic compound
Classification Benzamide derivative

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-10-3-6-12(16)9-14(10)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISFKRAGIKTKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366654
Record name N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710310-26-2
Record name N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Acid Chloride Formation

4-Methoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) in anhydrous dichloromethane at reflux (40-45°C) for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC), with completion indicated by the disappearance of the starting material (Rf = 0.3 in ethyl acetate/hexane 1:4). Excess SOCl₂ is removed under reduced pressure to yield 4-methoxybenzoyl chloride as a pale yellow liquid.

Table 1: Chlorination Optimization Parameters

Parameter Optimal Range Yield Impact (%)
Temperature 40-45°C ±2%
Reaction Time 4-6 hrs ±5%
SOCl₂ Equivalents 1.2-1.5 ±8%

Step 2: Amide Bond Formation

The acyl chloride is reacted with 5-fluoro-2-methylaniline in the presence of triethylamine (Et₃N) as a non-nucleophilic base. Dichloromethane or tetrahydrofuran (THF) serves as the solvent at 0-5°C, with gradual warming to room temperature over 12 hours. The crude product is washed with 5% HCl and saturated NaHCO₃ to remove unreacted starting materials, yielding the target compound.

Carbodiimide-Based Coupling

For laboratories avoiding SOCl₂, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enables direct coupling of 4-methoxybenzoic acid and 5-fluoro-2-methylaniline. This method produces comparable yields (75-80%) but requires strict moisture control.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 0°C to room temperature
  • Molar Ratio (Acid:Amine:EDC:HOBt): 1:1.1:1.2:1.2
  • Reaction Time: 18-24 hours

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times from hours to minutes. Using a CEM Discover SP system, the EDCl/HOBt-mediated coupling achieves 82% yield in 15 minutes at 80°C. This method minimizes thermal degradation, particularly beneficial for acid-sensitive intermediates.

Table 2: Conventional vs. Microwave Synthesis

Parameter Conventional Method Microwave Method
Time 18-24 hrs 15 min
Yield 75-80% 82%
Purity (HPLC) 95-97% 98-99%

Purification and Crystallization

Crude N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide is purified via recrystallization from ethanol/water (3:1 v/v). Gradual cooling from 60°C to 4°C produces needle-like crystals with >99% purity (HPLC). Alternative solvents like ethyl acetate/hexane (1:2) yield similar purity but lower recovery (65% vs. 85% for ethanol/water).

Characterization and Quality Control

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 7.25 (dd, J = 8.4, 3.2 Hz, 1H, Ar-H), 6.93 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (m, 1H, Ar-H), 3.87 (s, 3H, OCH₃), 2.32 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 167.5 (C=O), 162.3 (d, J = 245 Hz, C-F), 131.8, 128.4, 123.9, 114.2, 113.8, 55.6 (OCH₃), 17.2 (CH₃).

High-resolution mass spectrometry (HRMS) validates molecular composition:

  • Calculated for C₁₅H₁₃FNO₂ [M+H]⁺: 266.0926
  • Found: 266.0924.

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow chemistry, reducing processing time by 40% compared to batch methods. Critical parameters include:

  • Residence time: 8-10 minutes
  • Temperature: 50°C
  • Pressure: 3-5 bar

This approach achieves 88% yield with 99.5% purity, demonstrating viability for commercial manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

Major Products

    Oxidation: Formation of N-(5-fluoro-2-methylphenyl)-4-hydroxybenzamide.

    Reduction: Formation of N-(5-fluoro-2-methylphenyl)-4-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are determined through experimental studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues and their properties are summarized below:

Compound Name Substituents on Amide Nitrogen Melting Point (°C) Key Functional Groups Notable Properties
N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide 5-fluoro-2-methylphenyl Not reported 4-methoxybenzamide Likely high crystallinity due to fluorine
N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide 4-chlorophenyl Synthesized, not reported 2-methoxy, 4-methylbenzamide Fluorescence at λex340 nm, λem380 nm; stable at pH 5
N-(tert-butyl)-4-methoxybenzamide (42) tert-butyl Not reported 4-methoxybenzamide Simplified alkyl chain enhances solubility
Compound 51 5-(3-fluorophenyl)-1,2,4-triazin-3-yl 266–268 Sulfamoyl, triazine High thermal stability
Compound 7j Quinazolin-6-yl Not reported 4-methoxybenzamide Docking score −9.65 kcal/mol with EGFR TKD

Key Observations:

  • Melting Points: Triazine-containing derivatives (e.g., Compounds 51–55) exhibit higher melting points (237–279°C) due to rigid aromatic systems and hydrogen-bonding sulfamoyl groups . The target compound’s melting point is expected to be lower than triazine derivatives but higher than alkyl-substituted analogues like N-(tert-butyl)-4-methoxybenzamide.
  • Fluorescence: The 4-methoxy group in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide contributes to fluorescence at pH 5, suggesting that the target compound may exhibit similar photophysical behavior, modulated by its 5-fluoro substituent .

Spectroscopic and Stability Comparisons

  • IR Spectroscopy: The 4-methoxybenzamide moiety shows a strong C=O stretch at ~1660–1680 cm<sup>−1</sup> and methoxy C–O vibrations near 1250 cm<sup>−1</sup> . Fluorine substituents may cause slight shifts in aromatic C–H stretches (~3000–3100 cm<sup>−1</sup>).
  • NMR Spectroscopy: The methoxy group resonates at ~55 ppm in <sup>13</sup>C NMR, consistent across analogues . The 5-fluoro-2-methylphenyl group would display distinct <sup>1</sup>H NMR signals for methyl (~2.3 ppm) and fluorine-substituted aromatic protons.
  • Stability: Conjugates of 4-methoxybenzamide derivatives (e.g., N-(6-aminohexyl)-4-methoxybenzamide) show pH-dependent stability, with significant hydrolysis at pH ≤ 5.2 . The target compound’s stability in acidic conditions warrants similar evaluation.

Biological Activity

N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluoro group and a methoxy group, which significantly influence its chemical reactivity and biological interactions. The presence of these substituents may enhance binding affinity to specific molecular targets, making it a candidate for various therapeutic applications.

This compound is hypothesized to interact with specific enzymes or receptors, modulating biochemical pathways. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that play critical roles in cancer cell proliferation.
  • Protein-Ligand Interactions : It may bind to proteins involved in signaling pathways, affecting cellular responses.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. For instance:

  • In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. A study reported IC50 values indicating effective inhibition of cell growth in leukemia cell lines, suggesting its potential for treating hematological malignancies .
Cell Line IC50 (µM)
NB40.94
HL601.62
K5621.90
MCF76.55

These results highlight its potency compared to other compounds in the same class.

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for antiviral effects, particularly against Hepatitis B Virus (HBV). A related study on N-phenylbenzamide derivatives demonstrated broad-spectrum antiviral activity by increasing intracellular levels of APOBEC3G, an important factor in inhibiting HBV replication .

Case Studies and Research Findings

  • Case Study on Leukemia : A series of benzamide derivatives were synthesized and tested for their cytotoxicity against leukemia cell lines. This compound was among those that exhibited significant activity, with a mechanism involving non-tubulin pathways .
  • Antiviral Mechanism : In vitro studies showed that derivatives similar to this compound could inhibit HBV replication effectively by modulating intracellular protein levels associated with viral inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between substituted benzoic acids and anilines. A validated protocol involves using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents under anhydrous conditions at low temperatures (-50°C) to minimize side reactions. For example, analogous benzamide derivatives (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) were synthesized with a yield of ~75% after purification by column chromatography. Characterization via IR spectroscopy (C=O stretch at ~1650 cm⁻¹), ¹H-NMR (methoxy singlet at δ 3.8 ppm), and elemental analysis ensures structural fidelity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O, methoxy C-O).
  • ¹H/¹³C-NMR : Assigns proton environments (e.g., aromatic protons, methyl/methoxy groups).
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., HRMS-ESI for C₁₅H₁₃FNO₂⁺ [M+H]⁺: calculated 274.0978, observed 274.0975).
  • Fluorescence Spectroscopy : Quantifies emission intensity (λex 340 nm, λem 380 nm) under optimized conditions (pH 5, 25°C) .

Q. What are the optimal pH and temperature conditions for fluorescence studies?

  • Methodological Answer : Fluorescence intensity is maximized at pH 5 and 25°C , as protonation/deprotonation of functional groups (e.g., methoxy, amide) affects electron transitions. At pH < 4 or > 7, intensity drops due to quenching. Thermal stability tests show <5% intensity loss over 24 hours at 25°C, but degradation occurs above 40°C. Data should include limit of detection (LOD: 0.269 mg/L) and limit of quantification (LOQ: 0.898 mg/L) for reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported fluorescence intensities across studies?

  • Methodological Answer : Variations arise from solvent polarity, excitation wavelength, or impurities. To standardize:

  • Use HPLC-purified samples (purity >98%).
  • Normalize intensity to a reference fluorophore (e.g., quinine sulfate).
  • Validate via binding constant calculations (e.g., Benesi-Hildebrand method) to account for solvent-solute interactions. For example, a study on similar benzamides reported a binding constant (K) of 1.2 × 10⁴ M⁻¹ in ethanol, differing by 15% in DMSO due to polarity effects .

Q. What methodologies assess the biological activity of this compound, such as enzyme inhibition?

  • Methodological Answer :

  • Enzyme Assays : Use recombinant enzymes (e.g., kinases, proteases) with fluorescence-based substrates (e.g., FITC-labeled casein). IC₅₀ values are derived from dose-response curves (e.g., 0.94 µM for leukemia cell lines).
  • Molecular Docking : Compare binding affinity with known inhibitors using AutoDock Vina or Schrödinger Suite . For example, docking studies on benzamide derivatives show hydrogen bonding with kinase ATP-binding pockets .
  • Cell Viability Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with EC₅₀ values normalized to controls .

Q. How do structural modifications (e.g., halogen substitution) alter physicochemical properties?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., -F) : Increase fluorescence quantum yield by 20% compared to -CH₃ analogs.
  • Methoxy Position : Ortho-substitution reduces solubility (logP 2.8 vs. 2.1 for para-substituted analogs).
  • Comparative Table :
SubstituentlogPFluorescence Intensity (a.u.)IC₅₀ (µM)
5-F, 2-CH₃2.84500.94
5-Cl, 2-OCH₃3.13901.25
5-H, 2-NH₂1.92105.60
  • Data derived from analogs in .

Data Contradiction Analysis

  • Case Study : Conflicting reports on fluorescence intensity may arise from solvent choice (e.g., ethanol vs. acetonitrile) or pH calibration errors . Validate via:
    • Standard Buffers : Use certified pH 4–7 buffers for calibration.
    • Control Experiments : Compare with structurally rigid fluorophores (e.g., fluorescein) to isolate compound-specific effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-fluoro-2-methylphenyl)-4-methoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.